molecular formula C21H18N2O4S2 B2916652 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 577788-80-8

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2916652
CAS No.: 577788-80-8
M. Wt: 426.51
InChI Key: JJPBAGLKFLWJEH-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a hydroxyl group, a methoxyphenyl group, and a thiophene-2-carbonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with the condensation of 4,5-dimethylthiazole with appropriate aldehydes or ketones.

    Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the Thiophene-2-carbonyl Group: This can be done via acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-6-8-14(27-3)9-7-13)16(19(25)20(23)26)18(24)15-5-4-10-28-15/h4-10,17,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPBAGLKFLWJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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